4-Bromo-2-chloro-6-methylpyrimidine
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Overview
Description
4-Bromo-2-chloro-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4BrClN2. It is a derivative of pyrimidine, characterized by the presence of bromine, chlorine, and methyl substituents at positions 4, 2, and 6, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methylpyrimidine typically involves the halogenation of 2,6-dimethylpyrimidine. One common method includes the bromination of 2-chloro-6-methylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated systems and optimized reaction conditions, such as precise temperature control and reagent addition, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and boronic acids in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl derivatives with diverse substituents on the pyrimidine ring.
Scientific Research Applications
4-Bromo-2-chloro-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: This compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methylpyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
- 2-Chloro-4,6-dimethylpyrimidine
- 4-Bromo-2,6-dimethylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
Comparison: 4-Bromo-2-chloro-6-methylpyrimidine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-bromo-2-chloro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZHWQUUIZLBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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